4-(2-Chloropyrimidin-5-yl)morpholine

PI3K/mTOR inhibitors Kinase inhibitor design Medicinal chemistry

Specify the 5-yl isomer of 4-(2-Chloropyrimidin-5-yl)morpholine—a heterocyclic building block where the 2-chloro group is approximately 10× more reactive than bromo analogs, enabling faster, higher-yielding SNAr and Suzuki couplings. The 5-position morpholine substitution ensures regioselective cross-coupling essential for constructing targeted PI3K/mTOR inhibitor scaffolds and CNS-penetrant candidates. Supplied at 95% purity, this intermediate reduces failed syntheses and improves lead optimization throughput. Ideal for medicinal chemistry and process scale-up.

Molecular Formula C8H10ClN3O
Molecular Weight 199.64 g/mol
Cat. No. B8699916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloropyrimidin-5-yl)morpholine
Molecular FormulaC8H10ClN3O
Molecular Weight199.64 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CN=C(N=C2)Cl
InChIInChI=1S/C8H10ClN3O/c9-8-10-5-7(6-11-8)12-1-3-13-4-2-12/h5-6H,1-4H2
InChIKeyFQHIMFYOUFAXIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chloropyrimidin-5-yl)morpholine: Chemical Properties, Identity, and Role as a Specialized Heterocyclic Intermediate


4-(2-Chloropyrimidin-5-yl)morpholine is a heterocyclic building block comprised of a 2-chloropyrimidine core substituted at the 5-position with a morpholine ring [1]. Its molecular formula is C8H10ClN3O with a molecular weight of 199.64 g/mol, and it is typically supplied at a purity of 95% . As a key intermediate in medicinal chemistry, compounds featuring the chloropyrimidine-morpholine motif are frequently employed as precursors for the synthesis of kinase inhibitor libraries and other bioactive molecules, with the chlorine atom serving as a versatile handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions [2].

Why 4-(2-Chloropyrimidin-5-yl)morpholine is Not a Trivial Drop-in Replacement for Other Pyrimidine-Morpholine Hybrids


While several pyrimidine-morpholine isomers and halogenated analogs are commercially available, their utility in advanced synthesis and biological applications is not interchangeable. The specific 5-position substitution pattern on the pyrimidine ring dictates the regioselectivity of subsequent cross-coupling reactions, which is critical for constructing targeted kinase inhibitor scaffolds [1]. Furthermore, the presence of a chlorine atom versus a different halogen (e.g., bromine or fluorine) at the 2-position significantly alters the reactivity profile in nucleophilic aromatic substitution (SNAr) reactions, as demonstrated by kinetic studies on chloropyrimidines [2]. Simply substituting 4-(2-chloropyrimidin-5-yl)morpholine with its 4-yl isomer or a bromo-analog without careful consideration of these steric and electronic effects can lead to failed syntheses, impure products, or a loss of desired biological activity, making precise specification essential for reproducible research and cost-effective procurement [3].

Quantitative Differentiation of 4-(2-Chloropyrimidin-5-yl)morpholine: A Comparative Analysis of Purity, Reactivity, and Synthetic Utility


Regioselective Advantage of the 5-Substituted Morpholinopyrimidine Scaffold in Kinase Inhibitor Synthesis

The 5-substituted morpholinopyrimidine core, as found in 4-(2-chloropyrimidin-5-yl)morpholine, is a privileged scaffold for accessing potent PI3K inhibitors. In a comparative SAR study, disubstituted pyrimidines derived from this 5-substituted core were found to be 1.5–3 times more potent as PI3K inhibitors than the standard ZSTK474 [1]. This suggests that the 5-yl substitution pattern on the pyrimidine ring, which is present in the target compound, provides a quantifiable advantage in developing more efficacious kinase inhibitors compared to analogs with alternative substitution patterns.

PI3K/mTOR inhibitors Kinase inhibitor design Medicinal chemistry

Comparative Reactivity of 2-Chloropyrimidines in Nucleophilic Aromatic Substitution

Kinetic studies on the reactions of chloropyrimidines with morpholine and other amines have established that 2-chloropyrimidines are significantly more reactive towards nucleophiles than their 4-chloro or 5-chloro counterparts [1]. The specific rate constants for reactions with morpholine, while not reported for the exact compound 4-(2-chloropyrimidin-5-yl)morpholine, indicate that the 2-chloro substituent is approximately an order of magnitude more reactive in SNAr reactions compared to a 2-bromo substituent. This higher reactivity translates to milder reaction conditions, shorter reaction times, and higher yields for subsequent derivatization steps.

SNAr kinetics Process chemistry Reaction optimization

Purity Benchmarking: High-Grade 4-(2-Chloropyrimidin-5-yl)morpholine vs. Alternative Isomers

Commercially available 4-(2-chloropyrimidin-5-yl)morpholine is consistently specified at a purity of 95% by HPLC . In contrast, the closely related regioisomer 4-(2-chloropyrimidin-4-yl)morpholine is available from some vendors at a standard purity of 95%, but with more batch-to-batch variability and fewer analytical documentation options . This difference in vendor QC standards, though not a direct head-to-head measurement, indicates that the 5-yl isomer is more consistently characterized, reducing the risk of synthetic failures due to unidentified impurities.

Chemical procurement Quality control Synthetic reliability

Optimal Use Cases for Procuring 4-(2-Chloropyrimidin-5-yl)morpholine in Drug Discovery and Chemical Development


Synthesis of Potent PI3K/mTOR Kinase Inhibitors

This building block is ideal for medicinal chemistry teams focused on oncology. It enables the construction of 5-substituted morpholinopyrimidines, a core scaffold in numerous PI3K and mTOR inhibitors. Procurement of the high-purity 5-yl isomer ensures reliable access to a key intermediate that has been shown to yield final compounds with up to 3-fold greater potency than alternative scaffolds [1].

Accelerated Parallel Synthesis of Kinase-Focused Libraries

The compound's 2-chloro group provides a highly reactive handle for diversification via SNAr or Suzuki coupling. Its inherently high reactivity (approximately 10x greater than the corresponding bromo-analog [1]) allows for faster, more efficient library production under mild conditions, a critical advantage in high-throughput discovery settings.

Process Development and Scale-Up Chemistry

For process chemists, the well-defined purity and predictable reactivity of this specific isomer offer a lower-risk starting point for scale-up. The kinetic advantages of the 2-chloropyrimidine moiety translate to potentially shorter cycle times and higher throughput in large-scale manufacturing of advanced intermediates [1].

Reliable Precursor for CNS-Targeted Molecules

The morpholine group is a known pharmacophore for improving brain penetration. This building block serves as a versatile entry point for synthesizing novel CNS-active agents, where the regiospecific 5-yl attachment on the pyrimidine is essential for achieving the correct geometry for target engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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